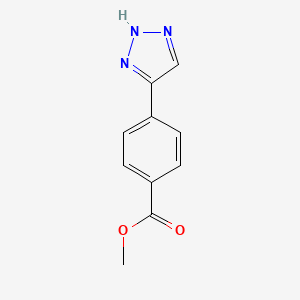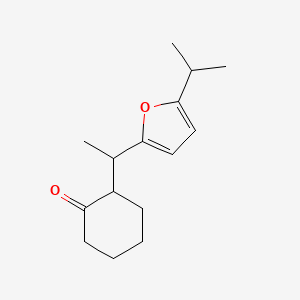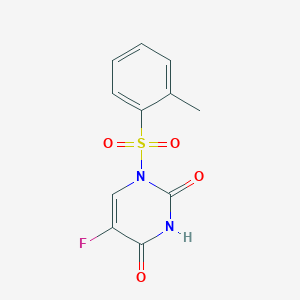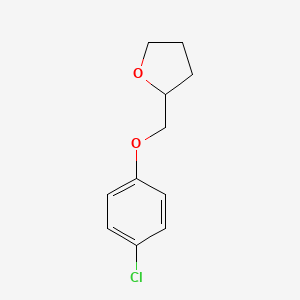![molecular formula C17H15NO5S B12902576 1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-51-0](/img/structure/B12902576.png)
1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- typically involves multi-step organic reactions. One common method starts with the preparation of 1H-indole-3-carboxaldehyde, which can be synthesized via the Vilsmeier-Haack reaction using indole and DMF (dimethylformamide) in the presence of POCl3 (phosphorus oxychloride). The methoxy group can be introduced through methylation using methanol and a suitable base like sodium hydride. The sulfonylation at the 1-position is achieved by reacting the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings to ensure consistency and safety.
化学反応の分析
Types of Reactions: 1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1H-Indole-3-carboxylic acid, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
Reduction: 1H-Indole-3-methanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for compounds targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its versatile reactivity.
作用機序
The mechanism by which 1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- exerts its effects is largely dependent on its interaction with biological targets. The indole nucleus is known to interact with various enzymes and receptors, modulating their activity. The methoxy and sulfonyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways involved in cell signaling, apoptosis, and inflammation.
類似化合物との比較
1H-Indole-3-carboxaldehyde: Lacks the methoxy and sulfonyl groups, making it less versatile in terms of chemical reactivity and biological activity.
6-Methoxy-1H-indole-3-carboxaldehyde: Similar structure but without the sulfonyl group, which may affect its solubility and interaction with biological targets.
1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-: Lacks the methoxy group, potentially altering its chemical properties and reactivity.
Uniqueness: 1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- stands out due to the presence of both methoxy and sulfonyl groups, which enhance its chemical versatility and potential biological activities. These functional groups allow for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
This detailed overview highlights the significance of 1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- in scientific research and its potential applications across multiple disciplines
特性
| 651331-51-0 | |
分子式 |
C17H15NO5S |
分子量 |
345.4 g/mol |
IUPAC名 |
6-methoxy-1-(4-methoxyphenyl)sulfonylindole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO5S/c1-22-13-3-6-15(7-4-13)24(20,21)18-10-12(11-19)16-8-5-14(23-2)9-17(16)18/h3-11H,1-2H3 |
InChIキー |
XRHHHAQRDGBMCK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride](/img/structure/B12902499.png)
![6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/no-structure.png)









